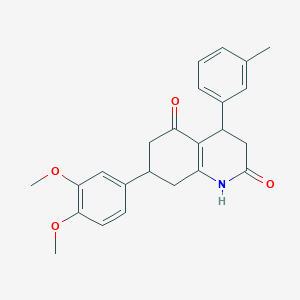

![molecular formula C17H23N5O3S B5591267 N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5591267.png)

N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step chemical reactions, including the formation of triazolyl and benzenesulfonamide functionalities. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) showcases the methodology for incorporating triazole moieties into the molecular structure, which is a key step in the synthesis of such compounds (Stefely et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzenesulfonamide group attached to a triazolyl moiety. The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, have been reported to exhibit significant torsion angles and hydrogen bonding, which contribute to their structural stability and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions due to the reactive nature of both the benzenesulfonamide and triazole groups. For instance, the reactivity of the sulfonamide group allows for the formation of diverse glycosidic linkages, as demonstrated by the use of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride in the synthesis of glycosyl triflates (Crich & Smith, 2001).

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties was investigated for their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed low nanomolar activity against hCA II, a cytosolic enzyme, and significant inhibition of tumor-associated isoforms hCA IX and XII. This suggests potential applications in targeting tumor-associated enzymes for therapeutic interventions (Alafeefy et al., 2015).

Antioxidant, Enzyme Inhibition, and Antimicrobial Activity

Benzenesulfonamides incorporating 1,3,5-triazine moieties were assessed for their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds demonstrated moderate antioxidant activity and significant enzyme inhibitory potential, suggesting their use in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Anticancer and Anti-HCV Agents

Celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, displayed promising results in reducing myocardial infarction size in rats and inhibiting HCV NS5B RdRp activity, indicating potential for development into therapeutic agents (Küçükgüzel et al., 2013).

UV Protection and Antimicrobial Finishing of Cotton Fabrics

Thiazole azodyes containing sulfonamide moiety were synthesized for application in dyeing and finishing of cotton fabrics, imparting UV protection and antibacterial properties. This demonstrates the versatility of sulfonamide derivatives in textile applications for enhancing fabric functionality (Mohamed et al., 2020).

Molecular Imaging and pH-Responsive Agents

Mn2+ complexes containing sulfonamide groups were designed to provide pH-dependent relaxivity responses, useful for molecular imaging applications. This highlights the potential of sulfonamide derivatives in developing advanced imaging agents for diagnostic purposes (Uzal-Varela et al., 2020).

properties

IUPAC Name |

3-(piperidine-1-carbonyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-14(11-22-13-18-12-19-22)20-26(24,25)16-7-5-6-15(10-16)17(23)21-8-3-2-4-9-21/h5-7,10,12-14,20H,2-4,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROBHPBOAFIAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5591186.png)

![4-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5591188.png)

![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)

![4-methyl-2-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5591200.png)

amino]methyl}phenol](/img/structure/B5591206.png)

![N-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5591223.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591250.png)

![5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5591266.png)

![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)

![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)